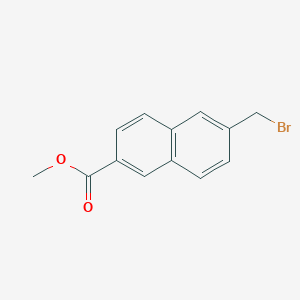

Methyl 6-(bromomethyl)-2-naphthoate

Description

Methyl 6-(bromomethyl)-2-naphthoate is a brominated naphthoate derivative characterized by a bromomethyl (-CH₂Br) substituent at the 6-position of the naphthalene ring and a methyl ester group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromomethyl group. Its molecular formula is C₁₃H₁₁BrO₂, with a molecular weight of 295.13 g/mol. The bromomethyl group enhances its utility in cross-coupling reactions, alkylation, and as a precursor for functionalized naphthalene derivatives .

Properties

IUPAC Name |

methyl 6-(bromomethyl)naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTKJZFLHRRZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(bromomethyl)-2-naphthoate typically involves the bromination of methyl 2-naphthoate. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)-2-naphthoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted naphthalene derivatives with various functional groups.

Oxidation: Products include naphthoic acids and other oxidized naphthalene derivatives.

Reduction: Products include naphthyl alcohols and other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Adapalene

One of the primary applications of methyl 6-(bromomethyl)-2-naphthoate is in the synthesis of Adapalene , a topical retinoid used for treating acne. Adapalene specifically targets retinoic acid receptors RARβ and RARγ, making it effective in modulating skin cell differentiation and proliferation. This compound serves as an important precursor in the synthesis pathway of Adapalene, where it undergoes various transformations to yield the final active pharmaceutical ingredient (API) .

1.2 Intermediate for Other Compounds

In addition to Adapalene, this compound is utilized as a synthetic intermediate for several other derivatives, including:

- 6-vinyl-2-naphthalencarbaldehyde

- Methyl 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoate

- Methyl 6-[3-(1-adamantyl)-4-[(tert-butyldimethylsilyl)oxy]phenyl]-2-naphthoate .

These derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties.

Agricultural Applications

2.1 Pesticide Development

This compound is also investigated for its utility in developing new agricultural chemicals, particularly pesticides. The compound's structure allows it to be modified to enhance its efficacy against specific pests while minimizing environmental impact. Research indicates that derivatives of this compound may exhibit insecticidal or fungicidal properties, contributing to sustainable agricultural practices .

Synthetic Methodologies

3.1 General Synthesis Techniques

The synthesis of this compound typically involves bromination reactions followed by esterification processes. For instance, one method involves brominating 2-hydroxy-6-methylnaphthalene to yield 2-bromo-6-methylnaphthalene, which is then oxidized and esterified to produce the desired methyl ester .

3.2 Reaction Conditions and Yields

The following table summarizes key synthetic methodologies and yields associated with this compound:

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Bromination of 2-hydroxy-6-methylnaphthalene | In presence of Br₂ in solvent | High yield |

| Oxidation of 2-bromo-6-methylnaphthalene | Molecular oxygen, heavy metal catalyst | High yield |

| Esterification of 6-bromo-2-naphthalenecarboxylic acid | Methanol with acid catalyst | Up to 90% |

Case Studies and Research Insights

Several studies have documented the effectiveness of this compound in various applications:

- A study published in the Journal of Organic Chemistry highlighted its role in synthesizing novel retinoid analogs with enhanced biological activity compared to traditional compounds .

- Research focusing on agricultural applications indicated that derivatives synthesized from this compound demonstrated promising insecticidal activity against common agricultural pests .

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-2-naphthoate involves its interaction with biological molecules through its bromomethyl and ester functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-(bromomethyl)-2-naphthoate with structurally related naphthoate derivatives, focusing on substituents, synthesis, reactivity, and applications.

Structural and Functional Group Comparisons

Reactivity and Stability

- Bromomethyl vs. Bromo : The bromomethyl group in this compound is more reactive than the bromo group in Methyl 6-bromo-2-naphthoate. The former undergoes nucleophilic substitution (e.g., with amines or thiols), while the latter participates in halogen exchange (e.g., Finkelstein reaction) .

- Steric and Electronic Effects : Adamantyl-containing derivatives exhibit steric hindrance, reducing reactivity but enhancing metabolic stability in pharmaceuticals. Alkenyl derivatives (e.g., 11a, 25a) are prone to oxidation but useful in conjugation reactions .

Research Findings and Data Tables

Table 1: Physical Properties and Spectral Data

Biological Activity

Methyl 6-(bromomethyl)-2-naphthoate, also known as methyl 6-bromo-2-naphthoate, is an organic compound with significant biological activity primarily associated with its role as a precursor in the synthesis of retinoids. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₉BrO₂

- Molecular Weight : 265.1 g/mol

- Appearance : Pale yellow or light brown powder

Role in Retinoid Synthesis

This compound is crucial in synthesizing various retinoids, including Adapalene, which is widely used in dermatology for treating acne and other skin conditions. Retinoids are known to regulate gene expression involved in cell differentiation and proliferation. Specifically, Adapalene selectively binds to retinoic acid receptors (RARβ and RARγ), leading to reduced inflammation and enhanced cell turnover in the skin.

The biological activity of this compound can be attributed to its interactions with retinoic acid receptors. Upon binding, these receptors initiate a cascade of gene expressions that modulate cellular processes such as:

- Cell Differentiation : Promotes the maturation of skin cells.

- Inflammation Reduction : Decreases inflammatory responses associated with acne.

- Cell Turnover Enhancement : Increases the rate at which skin cells are renewed.

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs of this compound and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 6-bromo-1-naphthoate | Naphthalene derivative | Different position of bromine substitution |

| Methyl 2-bromo-3-naphthoate | Naphthalene derivative | Altered position affects biological activity |

| Adapalene | Retinoid derivative | Specific for RARβ and RARγ receptors; clinically used |

| Methyl 7-bromo-2-naphthoate | Naphthalene derivative | Position change alters reactivity and selectivity |

This compound's unique bromination pattern enhances its reactivity while maintaining its efficacy as a precursor for retinoids.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound, focusing on its pharmacological profiles and mechanisms:

-

Binding Affinity Studies :

- Research has shown that this compound exhibits a strong binding affinity for RARβ and RARγ receptors, which is critical for its therapeutic effects in acne treatment.

- Synthesis Pathways :

- Pharmacological Profiles :

- Toxicity Assessments :

Q & A

Q. What are the standard synthetic protocols for Methyl 6-(bromomethyl)-2-naphthoate, and what analytical techniques confirm its purity?

- Methodological Answer : The synthesis typically involves bromination of methyl 2-naphthoate derivatives. For example, methyl 6-bromo-2-naphthoate (a closely related compound) is synthesized via esterification of 6-bromo-2-naphthoic acid using methanol under acidic conditions . To introduce the bromomethyl group, a bromination step using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions may be employed.

- Purity Analysis : Combustion analysis (to confirm ≥95% purity), thin-layer chromatography (TLC) with silica plates, and high-resolution mass spectrometry (HRMS-ESI) are standard techniques. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the methyl ester (δ ~3.9 ppm) and bromomethyl group (δ ~4.5 ppm) .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

- Methodological Answer : This compound serves as a key intermediate in synthesizing retinoid analogs like Adapalene, which target RARγ receptors. The bromomethyl group enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce aryl or alkyl substituents. For example, it can be coupled with adamantane-containing phenyl derivatives to generate drug candidates with enhanced lipophilicity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : ¹H NMR and ¹³C NMR are essential for identifying the ester methyl group (δ ~3.9 ppm, singlet) and bromomethyl resonance (δ ~4.5 ppm, doublet). Infrared (IR) spectroscopy confirms the ester carbonyl stretch (~1720 cm⁻¹). Mass spectrometry (HRMS-ESI) provides exact mass verification (e.g., [M+H]+ for C₁₃H₁₁BrO₂: calc. 295.00, obs. 295.01). Purity is validated via TLC (Rf comparison) and combustion analysis .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions compared to bromo-substituted analogs?

- Methodological Answer : The bromomethyl group (-CH₂Br) enhances electrophilicity compared to aromatic bromo substituents, enabling nucleophilic substitution (e.g., with amines or thiols) under milder conditions. However, steric hindrance from the methylene bridge can reduce efficiency in palladium-catalyzed couplings (e.g., Suzuki). Optimization requires ligands like tri-o-tolylphosphine to stabilize the palladium intermediate. Comparative studies show lower yields (~60-70%) for bromomethyl derivatives vs. ~85% for aryl bromides under identical conditions .

Q. What strategies mitigate side reactions during functionalization under palladium-catalyzed conditions?

- Methodological Answer : Competing β-hydride elimination or debromination can occur. Strategies include:

- Using anhydrous solvents (DMF, THF) and degassing to prevent hydrolysis.

- Adding silver salts (Ag₂CO₃) to scavenge bromide ions and prevent catalyst poisoning.

- Employing bulky ligands (e.g., XPhos) to suppress undesired pathways. Monitoring reaction progress via TLC and quenching intermediates at partial conversion (~50-60%) minimizes byproducts .

Q. How do steric/electronic effects of the bromomethyl group affect regioselectivity in nucleophilic substitution?

- Methodological Answer : The electron-withdrawing bromine increases the electrophilicity of the adjacent methylene carbon, favoring SN2 mechanisms. Steric hindrance from the naphthalene ring directs nucleophiles (e.g., amines) to attack from the less hindered face. Computational studies (DFT) show a 10-15 kcal/mol preference for backside attack. Contrastingly, bromo-substituted analogs (e.g., methyl 6-bromo-2-naphthoate) undergo aromatic substitution with regioselectivity dictated by directing groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity : Classified as WGK 3 (severely hazardous to water). Use fume hoods and PPE (nitrile gloves, lab coat).

- Storage : Store at 0-6°C in sealed containers under argon to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid contact with skin/eyes—flush with water for 15 minutes if exposed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.